2-[(1-Carboxyethyl)amino]benzoic acid
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Overview
Description
2-[(1-Carboxyethyl)amino]benzoic acid is an organic compound with the molecular formula C10H11NO4. It is a derivative of benzoic acid, where an amino group is substituted at the second position of the benzene ring, and a carboxyethyl group is attached to the amino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Carboxyethyl)amino]benzoic acid can be achieved through a one-pot method. This involves the reaction of 2-aminobenzoic acid with an appropriate carboxyethylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or water. The reaction conditions, including temperature and pH, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is scaled up to accommodate industrial requirements, ensuring consistent quality and yield. The use of continuous flow reactors and automated systems helps in maintaining the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Carboxyethyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzoic acid derivatives .
Scientific Research Applications
2-[(1-Carboxyethyl)amino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-[(1-Carboxyethyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Anthranilic acid:
Aminosalicylic acid: Contains an amino group and a hydroxyl group on the benzene ring, used in the treatment of tuberculosis.
Benzoic acid derivatives: Various derivatives with different substituents on the benzene ring, each with unique properties and applications .
Uniqueness
2-[(1-Carboxyethyl)amino]benzoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2274-50-2 |
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Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-(1-carboxyethylamino)benzoic acid |
InChI |
InChI=1S/C10H11NO4/c1-6(9(12)13)11-8-5-3-2-4-7(8)10(14)15/h2-6,11H,1H3,(H,12,13)(H,14,15) |
InChI Key |
QDHUFUMCOCIMMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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